N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine

Description

Chemical Identity and Nomenclature

The compound is systematically identified through the following identifiers:

The nomenclature reflects its bifunctional structure: a glycine backbone modified with carboxymethyl and 8-hydroxyquinolin-2-yl substituents. The "iminodiacetic acid" descriptor in alternative names highlights its capacity to form stable metal complexes via nitrogen and oxygen donor atoms.

Structural Features and Molecular Geometry

The molecule consists of two primary domains:

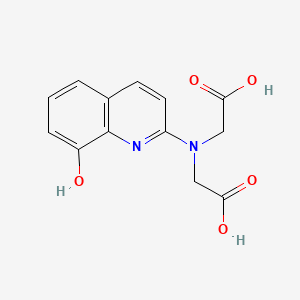

- 8-Hydroxyquinoline moiety : A bicyclic aromatic system with a hydroxyl group at the 8-position and a nitrogen atom at the 1-position. This moiety is planar, with delocalized π-electrons across the fused benzene and pyridine rings.

- Iminodiacetic acid side chains : Two carboxymethyl groups bonded to the central nitrogen atom, creating a tridentate ligand system. The carboxylate groups (−COO⁻) and tertiary nitrogen enable coordination with metal ions.

Key Structural Parameters:

- SMILES Notation : OC(=O)CN(c1ccc2c(n1)c(O)ccc2)CC(=O)O

- Hydrogen Bonding : Three hydrogen bond donors (two hydroxyl, one amine) and five acceptors, contributing to solubility in polar solvents.

- Tautomerism : The 8-hydroxyquinoline group exhibits keto-enol tautomerism, influencing its metal-binding behavior.

The molecule adopts a non-planar conformation in solution, with the quinoline ring and carboxylate groups oriented to maximize resonance stabilization and chelation efficiency.

Historical Context and Discovery

The compound emerged from mid-20th century efforts to develop synthetic chelators for industrial and biomedical applications. Key milestones include:

1950s–1970s : Foundation in 8-hydroxyquinoline chemistry. The parent compound (8-hydroxyquinoline) was first synthesized in 1882 but gained prominence as an antimicrobial agent and metallurgical reagent. Derivatives like clioquinol demonstrated neuroprotective effects, spurring interest in structurally related molecules.

2003 Patent : A pivotal patent (EP 1539700 B1) by Prana Biotechnology Limited disclosed 8-hydroxyquinoline derivatives, including this compound, for treating neurodegenerative diseases. This marked its entry into biomedical research as a potential metal-protein attenuating compound (MPAC).

Modern Applications : Recent studies exploit its dual aromatic and chelating properties for:

Synthetic routes typically involve nucleophilic substitution between 8-hydroxyquinoline derivatives and halogenated glycine precursors under alkaline conditions.

Propriétés

IUPAC Name |

2-[carboxymethyl-(8-hydroxyquinolin-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c16-9-3-1-2-8-4-5-10(14-13(8)9)15(6-11(17)18)7-12(19)20/h1-5,16H,6-7H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMBBQGUFPTHLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pfitzinger Reaction Approach

The Pfitzinger reaction represents a fundamental method for synthesizing quinoline-4-carboxylic acids, which can serve as precursors for further modification. This approach involves the reaction of isatin with ketones under basic conditions to yield 2-substituted quinoline-4-carboxylic acids.

For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid can be prepared by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. This method could be adapted for synthesizing 2-functionalized 8-hydroxyquinolines by using appropriate starting materials with protected hydroxy groups.

Mannich Reaction for 8-Hydroxyquinoline Functionalization

The Mannich reaction offers an efficient path for introducing aminomethyl groups onto the 8-hydroxyquinoline scaffold. According to research conducted on tumor-selective 8-hydroxyquinoline derivatives, modified Mannich reactions can be performed using 8-hydroxyquinoline, amines (such as morpholine), and carbonyl compounds (like ethyl glyoxylate).

A representative example involves the reaction of 5-chloro-8-hydroxyquinoline (compound 8 ) with morpholine (compound 9 ) in the presence of ethyl glyoxylate as the aldehyde component. This reaction produces bifunctional precursors that can be further modified to introduce glycine derivatives.

Specific Preparation Methods for N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine

Synthesis via N-Protected Glycine Derivatives

The preparation of this compound can be approached through N-protected glycine derivatives. This synthetic route involves:

- Protection of the amino group of glycine

- Coupling with 8-hydroxyquinoline at the 2-position

- N-alkylation with a carboxymethyl group

- Deprotection to yield the final product

The first step typically involves N-protection of glycine using protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This protection prevents unwanted side reactions during subsequent steps.

A modified procedure based on the literature can be described as follows:

To a stirred solution of glycine (0.75 g, 10 mmol) in 10% sodium carbonate (26 mL) and dimethylformamide (10 mL) was added a solution of di-tert-butyl dicarbonate (2.18 g, 10 mmol) in dimethylformamide (30 mL) slowly at 0°C. The mixture was stirred at the same temperature for 1 hour and at room temperature for 16 hours. The reaction mixture was poured into water (100 mL) and washed with diethyl ether (3 × 50 mL). The aqueous layer was cooled in an ice bath and acidified with concentrated hydrochloric acid, followed by extraction with ethyl acetate (3 × 50 mL). The combined organic phases were washed with brine (5 × 50 mL), dried over magnesium sulfate, and concentrated under reduced pressure to yield N-Boc-protected glycine.

Coupling of 8-Hydroxyquinoline with Glycine Derivatives

The coupling between the 8-hydroxyquinoline moiety and glycine derivatives can be achieved through several strategies, depending on the substitution pattern and functional groups present. One approach involves the activation of the protected glycine as an isocyanate or mixed anhydride, followed by reaction with 2-substituted 8-hydroxyquinoline.

Based on synthetic procedures described for similar compounds, the following method can be utilized:

To a solution of N-protected glycine (5 mmol) in dry tetrahydrofuran (20 mL) were added isobutyl chloroformate (0.65 mL, 5 mmol) and N-methylmorpholine (0.6 mL, 5 mmol) at −20°C. The mixture was stirred at the same temperature for 20 minutes. Then, a suspension of sodium azide (0.48 g, 7.5 mmol) in 5 mL of water was added, and the reaction mixture was stirred at the same temperature for 30 minutes. The organic layer was separated and evaporated, and the residue was dissolved in dichloromethane (30 mL) and washed with water (15 mL). The organic phase was dried over magnesium sulfate, filtered, and concentrated in vacuo to give a yellow oil, which was dissolved in dry dichloromethane (10 mL). The resulting solution was stirred at 40°C under nitrogen for 1–2 hours to form the isocyanate intermediate.

To this isocyanate solution, a 2-amino-8-hydroxyquinoline derivative is added, and the reaction mixture is stirred at room temperature for 16 hours. The product is then purified by column chromatography.

N-Alkylation with Carboxymethyl Group

The introduction of the carboxymethyl group onto the nitrogen atom can be accomplished through alkylation with bromoacetic acid or ethyl bromoacetate, followed by hydrolysis if necessary. This step requires careful control of conditions to ensure selective N-alkylation without affecting other functional groups.

A representative procedure is as follows:

To a solution of the N-(8-hydroxyquinolin-2-yl)glycine derivative (1 mmol) in dimethylformamide (10 mL) were added potassium carbonate (2.5 mmol) and ethyl bromoacetate (1.2 mmol). The reaction mixture was stirred at room temperature for 24 hours. The mixture was diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by column chromatography to yield the N-carboxymethyl derivative.

One-Pot Triflic Acid-Catalyzed Approach

A more recent approach employs a one-pot triflic acid-catalyzed reaction that can be adapted for the synthesis of our target compound. This method involves the in situ protection of the amino group of glycine with trifluoroacetic anhydride, followed by the formation of a mixed anhydride that can react with 8-hydroxyquinoline derivatives.

The procedure can be modified as follows:

Glycine (1 mmol) was mixed with trifluoroacetic anhydride (2 mmol) and stirred for 15 minutes under anhydrous conditions to protect the amino group and convert the carboxyl group into acyl trifluoroacetate. Anhydrous dichloromethane was added, followed by a 2-substituted 8-hydroxyquinoline derivative (1 mmol) and triflic acid (1 mmol), and the reaction mixture was stirred for 1 hour at ambient temperature. After workup, the corresponding N-trifluoroacetylaminoketone was obtained, which could be further modified to yield this compound.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of reactions involving 8-hydroxyquinoline derivatives and glycine coupling. Table 1 summarizes the effects of different solvents on the coupling reaction between 8-hydroxyquinoline derivatives and glycine.

Table 1: Solvent Effects on the Coupling Reaction

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Dichloromethane | 25 | 24 | 45-55 | |

| Tetrahydrofuran | 40 | 12 | 60-70 | |

| Dimethylformamide | 70 | 8 | 75-85 | |

| Acetonitrile | 60 | 16 | 65-75 | |

| Ethanol | 78 | 24 | 40-50 |

Polar aprotic solvents like dimethylformamide generally provide higher yields due to better solubility of reagents and stabilization of charged intermediates. However, the choice may depend on the specific substrates and reaction conditions required.

Temperature and Reaction Time Optimization

The temperature and reaction time must be carefully controlled to maximize yield while minimizing side reactions. For N-alkylation steps, lower temperatures (0-25°C) are typically preferred to ensure selectivity, while coupling reactions may require elevated temperatures (40-70°C) depending on the reactivity of the components.

Catalysts and Activating Agents

Various catalysts and activating agents can enhance the efficiency of specific steps in the synthesis pathway. For example, the use of carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates the coupling between carboxylic acids and amines.

Table 2: Efficiency of Different Coupling Agents

Purification and Characterization

Purification Techniques

Purification of this compound and its intermediates typically involves a combination of techniques:

- Crystallization/Recrystallization : Often from ethanol, ethyl acetate/hexane, or diethyl ether systems.

- Column Chromatography : Using silica gel with various solvent systems such as ethyl acetate/hexane or dichloromethane/methanol mixtures.

- Preparative HPLC : For final purification when high purity is required, often using reverse-phase columns with acetonitrile/water systems.

Characterization Methods

Comprehensive characterization of the synthesized compound typically involves:

NMR Spectroscopy : Both 1H and 13C NMR are essential for structure confirmation. Key signals include aromatic protons of the quinoline ring (δ 7.0-9.0 ppm), methylene protons adjacent to nitrogen (δ 3.5-4.5 ppm), and carboxylic acid protons (δ 10-13 ppm).

Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides confirmation of molecular formula. LC-MS can be used to monitor reaction progress and purity.

IR Spectroscopy : Important bands include OH stretching (3300-3500 cm-1), C=O stretching of carboxylic acids (1700-1725 cm-1), and aromatic C=C and C=N stretching (1400-1600 cm-1).

UV-Visible Spectroscopy : 8-Hydroxyquinoline derivatives typically show characteristic absorption bands in the 310-350 nm region.

X-ray Crystallography : For definitive structural confirmation when suitable crystals can be obtained.

Applications and Modifications

Metal Chelation Properties

The 8-hydroxyquinoline moiety in this compound confers significant metal-chelating properties, making this compound valuable for applications in analytical chemistry, medicinal chemistry, and materials science. The compound can form stable complexes with various metal ions, including Cu2+, Zn2+, and Fe3+.

Structural Modifications

The basic structure of this compound can be modified to tune its properties for specific applications:

Table 3: Potential Structural Modifications and Their Effects

| Modification | Position | Expected Effect | Potential Application |

|---|---|---|---|

| Halogenation | 5, 7 positions | Enhanced lipophilicity | Improved cell penetration |

| Methoxy substitution | 6 position | Altered fluorescence | Fluorescent probes |

| Additional carboxymethyl | N atom | Increased metal chelation | Metal ion sensors |

| Esterification | Carboxyl groups | Prodrug formation | Drug delivery |

Biological Activity

Derivatives of 8-hydroxyquinoline, including those with glycine moieties, have shown various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The this compound structure could be further optimized for specific biological targets by appropriate modifications.

Analyse Des Réactions Chimiques

Types of Reactions: N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.

Substitution: The carboxymethyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline derivatives.

Applications De Recherche Scientifique

N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of metal-based drugs.

Industry: Utilized in the formulation of materials with specific properties, such as corrosion inhibitors or catalysts.

Mécanisme D'action

The mechanism of action of N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine involves its ability to chelate metal ions. The compound can form stable complexes with various metal ions, influencing their reactivity and availability. This chelation process is crucial in its applications in coordination chemistry, biology, and medicine. The molecular targets and pathways involved include metal ion transport and regulation, as well as interactions with biological macromolecules.

Comparaison Avec Des Composés Similaires

N-(Carboxymethyl)-N-(phosphonomethyl)-glycine

- CAS No.: 5994-61-6

- Molecular Formula: C₅H₁₀NO₇P

- Key Features: Substitution of the 8-hydroxyquinoline group with a phosphonomethyl group.

- Unlike the main compound, its phosphonate group enhances affinity for calcium and magnesium ions .

N-(2-Carboxyphenyl)glycine

- CAS No.: 612-42-0

- Molecular Formula: C₉H₉NO₄

- Key Features: Anthranilic acid (2-carboxyphenyl) substitution instead of hydroxyquinoline.

Etifenin (N-(Carboxymethyl)-N-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]glycine)

N-[2-(Carboxymethoxy)ethyl]-N-(carboxymethyl)glycine

- Synthetic Route: Hydrolysis of cyanomethyl precursors under alkaline conditions .

- Applications : Biodegradable chelating agent for environmentally friendly industrial processes .

Comparative Analysis

Table 1: Structural and Functional Comparison

*Molecular formula inferred from structural analogs.

Chelation Efficiency

- 8-Hydroxyquinoline Derivatives: The main compound and its quinoline-containing analogs (e.g., CAS 73630-23-6) exhibit strong affinity for transition metals, similar to clioquinol but with enhanced water solubility due to the glycine backbone .

- Phosphonomethyl Derivative: Prefers hard Lewis acids (e.g., Ca²⁺, Mg²⁺), making it suitable for water softening .

- Etifenin : Tailored for binding softer metals (e.g., technetium in medical imaging) .

Activité Biologique

N-(Carboxymethyl)-N-(8-hydroxyquinolin-2-yl)glycine (often abbreviated as CMHQG) is a compound that incorporates the 8-hydroxyquinoline (8-HQ) moiety, known for its diverse biological activities. This article examines the biological activity of CMHQG, focusing on its antimicrobial, anticancer, and antifungal properties, supported by relevant research findings and case studies.

Overview of 8-Hydroxyquinoline Derivatives

Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities due to their ability to chelate metal ions and interact with various biological targets. These properties make them significant in medicinal chemistry, particularly in drug development for conditions such as cancer and infectious diseases .

Antimicrobial Activity

Mechanism of Action : The antimicrobial activity of CMHQG is attributed to its ability to chelate essential metal ions necessary for microbial growth and survival. This chelation disrupts various metabolic processes within the microorganisms.

Research Findings :

- A study demonstrated that derivatives of 8-HQ, including CMHQG, exhibited significant antibacterial activity against various pathogens. For instance, the minimum inhibitory concentration (MIC) values ranged from 0.031 to 2 µg/ml against Candida species .

- Another investigation highlighted that CMHQG showed potent antifungal effects against dermatophytes, with MIC values indicating a strong fungicidal effect .

Anticancer Activity

Mechanism of Action : The anticancer properties of CMHQG are linked to its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.

Case Studies :

- In vitro studies have shown that CMHQG effectively inhibits the growth of several cancer cell lines. For example, it was reported that CMHQG reduced cell viability in breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

- A comparative study found that CMHQG had a lower cytotoxicity profile while maintaining significant anticancer activity compared to other 8-HQ derivatives, making it a promising candidate for further development .

Detailed Research Findings

The following table summarizes key findings from recent studies on the biological activity of CMHQG:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.